3,5-dimethyl-N-(4-methyl-3-nitrophenyl)-1-benzofuran-2-carboxamide
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Overview
Description
3,5-dimethyl-N-(4-methyl-3-nitrophenyl)-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its benzofuran core, which is substituted with methyl groups and a nitrophenyl moiety, making it a unique molecule with distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(4-methyl-3-nitrophenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, followed by the introduction of the carboxamide group and the nitrophenyl moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-(4-methyl-3-nitrophenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce amines, and substitution reactions can result in a wide range of substituted benzofuran derivatives.
Scientific Research Applications
3,5-dimethyl-N-(4-methyl-3-nitrophenyl)-1-benzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(4-methyl-3-nitrophenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitrophenyl moiety may play a role in its biological activity by interacting with enzymes or receptors, while the benzofuran core can influence its overall stability and reactivity. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dimethyl-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
- 3,5-dimethyl-N-(4-methylphenyl)-1-benzofuran-2-carboxamide
- 3,5-dimethyl-N-(3-nitrophenyl)-1-benzofuran-2-carboxamide
Uniqueness
3,5-dimethyl-N-(4-methyl-3-nitrophenyl)-1-benzofuran-2-carboxamide is unique due to the specific arrangement of its substituents, which can significantly influence its chemical and biological properties
Properties
IUPAC Name |
3,5-dimethyl-N-(4-methyl-3-nitrophenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-10-4-7-16-14(8-10)12(3)17(24-16)18(21)19-13-6-5-11(2)15(9-13)20(22)23/h4-9H,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLNBBNXCSQNLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC(=C(C=C3)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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